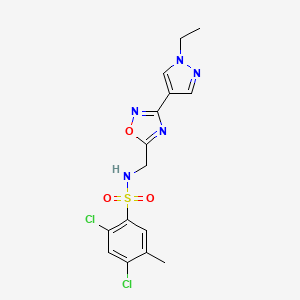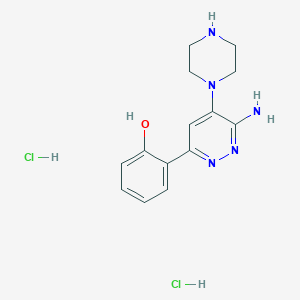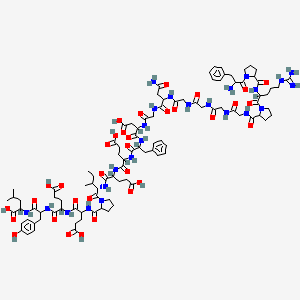
Ethyl 2-(3,4-dimethoxybenzamido)-4-phenylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(3,4-dimethoxybenzamido)-4-phenylthiophene-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with a phenyl group and an ester group
作用機序
Target of Action
The primary target of Ethyl 2-(3,4-dimethoxybenzamido)-4-phenylthiophene-3-carboxylate is tubulin , a protein that plays a crucial role in cellular functions, including the maintenance of cellular structure, intracellular transportation, and mitotic spindle formation for cell division .
Mode of Action
This compound interacts with tubulin, inhibiting its polymerization . This interaction disrupts the formation of microtubules, structures necessary for cell division and other cellular functions .
Biochemical Pathways
The inhibition of tubulin polymerization affects the microtubule dynamics, a crucial component of the cell’s cytoskeleton . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The result of the compound’s action is the significant inhibition of cell growth, particularly in the HepG2 cell line . The compound’s antiproliferative action correlates well with its ability to inhibit tubulin polymerization . Furthermore, it provokes apoptotic death within the tested HepG2 cell line .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3,4-dimethoxybenzamido)-4-phenylthiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene core. One common method includes the reaction of 3,4-dimethoxybenzoic acid with phenylthiophene-3-carboxylic acid chloride in the presence of a coupling agent like DCC (Dicyclohexylcarbodiimide) to form the amide bond. The resulting product is then esterified using ethanol in the presence of an acid catalyst to yield the final compound.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions are typically carried out in specialized reactors with precise temperature and pressure control to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: Ethyl 2-(3,4-dimethoxybenzamido)-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the thiophene ring.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the ester group results in the formation of the corresponding alcohol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2-(3,4-dimethoxybenzamido)-4-phenylthiophene-3-carboxylate has shown potential in several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: The compound's unique structure makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Its applications extend to the development of new materials and catalysts in industrial processes.
類似化合物との比較
Ethyl 2-(3,4-dimethoxybenzamido)-4-phenylthiophene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 3,4-dimethoxybenzoate: This compound lacks the thiophene ring and phenyl group, resulting in different chemical properties and biological activities.
Ethyl 2-(3,4-dimethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: This compound has a similar structure but with a different ring system, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups and structural elements, which contribute to its diverse range of applications and potential benefits.
特性
IUPAC Name |
ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5S/c1-4-28-22(25)19-16(14-8-6-5-7-9-14)13-29-21(19)23-20(24)15-10-11-17(26-2)18(12-15)27-3/h5-13H,4H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSDTALXQXYYGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-ethyl-4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-nitro-1,2-dihydroquinolin-2-one](/img/structure/B2866036.png)
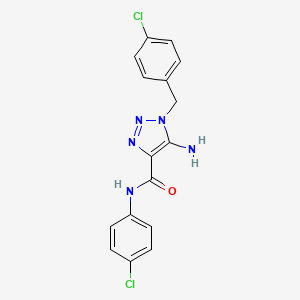
![N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2866041.png)
![N-(3,4-dimethylphenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2866042.png)
![2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B2866043.png)
![N-(1,3-benzodioxol-5-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2866044.png)
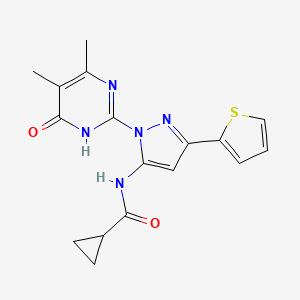
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide](/img/structure/B2866047.png)
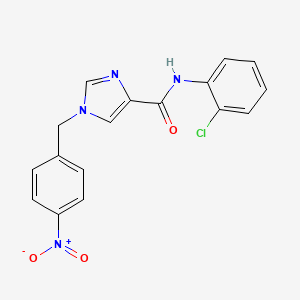
![3-({3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID](/img/structure/B2866051.png)

